molecular formula C7H11ClO B8404328 4-Chlorocyclohexanecarbaldehyde

4-Chlorocyclohexanecarbaldehyde

Cat. No.: B8404328
M. Wt: 146.61 g/mol
InChI Key: LVVFZJREXMSAMO-UHFFFAOYSA-N
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Description

4-Chlorocyclohexanecarbaldehyde (C$7$H$9$ClO) is an aliphatic aldehyde featuring a cyclohexane ring substituted with a chlorine atom and a formyl (-CHO) group. This compound combines the steric effects of the cyclohexane ring with the electrophilic reactivity of the aldehyde group, making it valuable in organic synthesis, particularly in nucleophilic additions and cyclization reactions.

Properties

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

4-chlorocyclohexane-1-carbaldehyde

InChI

InChI=1S/C7H11ClO/c8-7-3-1-6(5-9)2-4-7/h5-7H,1-4H2

InChI Key

LVVFZJREXMSAMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
4-Chlorocyclohexanecarbaldehyde C$7$H$9$ClO 144.60 (calculated) Aldehyde, Chlorine Aliphatic chloro-aldehyde
4-Chloro Benzaldehyde [] C$7$H$5$ClO 140.57 Aldehyde, Chlorine Aromatic chloro-aldehyde
Chlorocyclohexane [] C$6$H${11}$Cl 118.60 Chlorine Aliphatic chlorinated hydrocarbon
4-Heptylcyclohexanone [] C${13}$H${24}$O 196.33 Ketone Aliphatic ketone with heptyl chain
4-ethylcyclohexane-1-carbonyl chloride [] C$9$H${13}$ClO 172.65 Acid chloride, Ethyl group Aliphatic acid chloride

Key Observations :

  • Aldehyde vs. Ketone Reactivity: Unlike 4-Heptylcyclohexanone (a ketone), this compound’s aldehyde group is more electrophilic, enabling faster nucleophilic additions (e.g., Grignard reactions) .
  • Aliphatic vs. Aromatic Chlorides : The aliphatic chlorine in this compound exhibits lower resonance stabilization compared to 4-Chloro Benzaldehyde’s aromatic chlorine, leading to distinct substitution pathways (e.g., SN2 vs. SNAr mechanisms) .
  • Carbonyl Derivatives : The acid chloride group in 4-ethylcyclohexane-1-carbonyl chloride is significantly more reactive toward nucleophiles (e.g., hydrolysis) than the aldehyde group in the target compound .

Physicochemical Properties

Data inferred from analogous compounds:

  • Boiling/Melting Points : Aliphatic aldehydes (e.g., cyclohexanecarbaldehyde derivatives) typically have lower boiling points than aromatic aldehydes due to weaker intermolecular forces. For example, 4-Chloro Benzaldehyde (aromatic) has a higher melting point (~45–47°C) compared to aliphatic aldehydes .
  • Solubility : The cyclohexane ring in this compound reduces water solubility compared to smaller aldehydes (e.g., formaldehyde), similar to Chlorocyclohexane’s hydrophobic behavior .

Research Findings and Methodologies

  • Structural Analysis : X-ray crystallography and $^{35}\text{Cl}$ Zeeman quadrupole spectroscopy (as applied to 4-Chlorobenzyl Chloride) could resolve the spatial arrangement of the chlorine and aldehyde groups in this compound .
  • Spectroscopic Data : Infrared (IR) spectroscopy would distinguish the aldehyde C=O stretch (~1700 cm$^{-1}$) from ketones (~1725 cm$^{-1}$) and acid chlorides (~1800 cm$^{-1}$) .

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